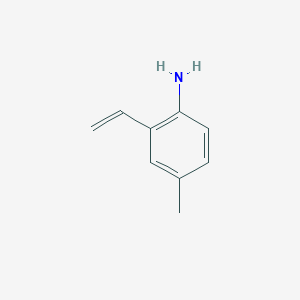

4-Methyl-2-vinylaniline

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

107734-14-5 |

|---|---|

分子式 |

C9H11N |

分子量 |

133.19 g/mol |

IUPAC名 |

2-ethenyl-4-methylaniline |

InChI |

InChI=1S/C9H11N/c1-3-8-6-7(2)4-5-9(8)10/h3-6H,1,10H2,2H3 |

InChIキー |

ZHLIUWVGZPATMF-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1)N)C=C |

製品の起源 |

United States |

Reactivity and Transformation Pathways of 4 Methyl 2 Vinylaniline Systems

Annulation and Cyclization Reactions Leading to Heterocyclic Frameworks

Annulation and cyclization are fundamental strategies in organic synthesis for constructing ring systems. rsc.orgscripps.edu In the context of 4-Methyl-2-vinylaniline, these reactions leverage the intrinsic reactivity of the vinyl and aniline (B41778) moieties to build fused heterocyclic structures. The electron-donating methyl group at the 4-position can influence the electronic properties of the aniline ring, potentially affecting the rate and regioselectivity of these cyclization reactions.

Quinolines are a significant class of N-heterocycles, and their synthesis from 2-vinylanilines is a well-established strategy. researchgate.net Various acid-catalyzed and metal-promoted methods facilitate the annulation of the vinylaniline scaffold to produce the quinoline (B57606) core. researchgate.netlookchem.com For instance, the reaction of 2-vinylanilines with aldehydes or ketones under acidic conditions can lead to the formation of substituted quinolines. lookchem.com

Transition-metal catalysis offers another powerful approach. Palladium-catalyzed reactions, for example, can promote the cyclization of 2-vinylanilines with various coupling partners. researchgate.net A simple and efficient method involves the reaction of 2-vinylanilines with benzyl (B1604629) halides to yield 2-arylquinolines. organic-chemistry.org Furthermore, oxidative annulation reactions involving anilines, ketones, and a methine equivalent like DMSO can produce 4-arylquinolines. organic-chemistry.org

The synthesis of aminoquinoline derivatives, which are important pharmacophores, can also be achieved from vinylaniline precursors. nih.govwikipedia.org These syntheses often involve the construction of the quinoline ring followed by functionalization, or by incorporating the amino group during the cyclization process itself. nih.govfrontiersin.org Strategies for synthesizing 4-aminoquinolines include nucleophilic aromatic substitution on 4-chloroquinolines and various annulation strategies. frontiersin.org

Table 1: Selected Methods for Quinoline Synthesis from Vinylaniline Derivatives

| Starting Materials | Reagents/Catalyst | Product Type | Reference |

| 2-Vinylanilines, Benzyl halides | - | 2-Arylquinolines | organic-chemistry.org |

| Anilines, Aryl ketones, DMSO | K₂S₂O₈ | 4-Arylquinolines | organic-chemistry.org |

| 2-Vinylanilines, Alkynes | Transition Metal Catalyst | Substituted Quinolines | researchgate.net |

| N-(2-isopropenyl-phenyl)imidic acid ethyl esters | Phosphorous oxychloride | C-2-alkylated quinolines | lookchem.com |

The cyclization of 2-vinylanilines is a direct route to indoles and their reduced form, indolines, which are ubiquitous motifs in natural products and pharmaceuticals. nih.govmdpi.com These transformations can be accomplished through various catalytic systems. A metal-free electrochemical approach using iodine as a mediator allows for the switchable synthesis of either indoline (B122111) or indole (B1671886) derivatives from 2-vinyl anilines. organic-chemistry.org

Palladium-catalyzed methods are also prominent in indole synthesis from related precursors. mdpi.comorganic-chemistry.org While many methods start with 2-alkynylanilines, the analogous cyclization of 2-vinylanilines is also a key strategy. researchgate.netmdpi.com For example, an oxidation-intramolecular cyclization-elimination sequence provides a metal-free route to indoles from N-substituted 2-alkenylanilines. mdpi.com This process involves epoxidation of the vinyl group, followed by intramolecular attack of the aniline nitrogen and subsequent acid-catalyzed dehydration. mdpi.com

Intramolecular cycloaddition strategies offer a powerful means to assemble the bicyclic indole system directly from acyclic precursors, enabling the construction of indoles with multiple substituents on the benzenoid ring. nih.gov

Table 2: Examples of Indole/Indoline Synthesis from 2-Vinylaniline (B1311222) Systems

| Reaction Type | Reagents/Conditions | Product | Reference |

| Electrochemical C-H Amination | Iodine (mediator) | Indolines or Indoles | organic-chemistry.org |

| Oxidation-Cyclization-Elimination | 1. m-CPBA (oxidation) 2. Acid (cyclization/elimination) | Indole Derivatives | mdpi.com |

| Intramolecular [4+2] Cycloaddition | Heat | Indoline Derivatives | nih.gov |

| Reaction with Sulfoxonium Ylides | Transition Metal Catalyst | Dihydroquinolines and Spiro-indolines | researchgate.net |

The reactivity of vinylaniline systems extends to the synthesis of more complex, polycyclic N-heteroaromatic compounds. Palladium-catalyzed intramolecular cyclizations of N-(2-vinylaryl) anilines serve as a versatile platform for selectively producing a range of valuable heterocycles, including carbazoles, dibenzazepines, and acridines. nih.govmit.eduacs.org

A key feature of this methodology is that the reaction outcome is controlled by the choice of ligand used in the palladium catalytic system. nih.govmit.eduacs.org By starting from a common diphenylamine (B1679370) intermediate, derived from the condensation of a 2-bromostyrene (B128962) and an aniline derivative, different ligands can direct the intramolecular C-H functionalization to selectively form five-, six-, or seven-membered rings. nih.gov This ligand-controlled selectivity provides an efficient and modular route to these important heterocyclic frameworks from a single precursor. nih.govmit.edusigmaaldrich.com For instance, specific phosphine (B1218219) ligands can favor the formation of carbazoles and acridines in good to excellent yields. nih.gov The 5H-Dibenz[b,f]azepine nucleus, a core structure in several pharmaceutical agents, can also be accessed through these methods. nih.gov

[4+2] Electrocyclizations, a class of pericyclic reactions, and related Povarov-type annulations are powerful methods for constructing six-membered rings, including the heterocyclic portion of quinolines. researchgate.netmdpi.com The Povarov reaction is typically described as a formal [4+2] cycloaddition between an aromatic imine and an electron-rich olefin to yield tetrahydroquinolines. mdpi.com

In the context of 2-vinylanilines, these compounds can act as the diene component in Povarov-type reactions. researchgate.net FeCl₃-catalyzed annulation of in situ generated iminium species with terminal alkynes proceeds via a Povarov-type mechanism to afford 2,4-diaryl quinolines. organic-chemistry.org These transformations can be promoted by various Lewis acids, Brønsted acids, or transition metal catalysts. researchgate.net Vinylogous Povarov reactions, where an extended unsaturated system is present in one of the reactants, are particularly useful as they introduce additional functionality into the resulting tetrahydroquinoline product. mdpi.com

Specific Reaction Types and Substrate Interactions

Beyond general cyclization strategies, 2-vinylanilines engage in more specialized transformations that highlight their unique reactivity. These reactions often involve the precise insertion of small molecules into bonds, leading to rapid increases in molecular complexity.

Isocyanides are versatile C1 building blocks that can be inserted into various bonds under transition-metal catalysis. mdpi.comnih.govrsc.org Palladium-catalyzed isocyanide insertion reactions have become powerful tools in organic synthesis. mdpi.comnih.gov When 2-vinylanilines are used as substrates, these reactions can lead to the formation of N-heterocycles through a double-insertion process. researchgate.net For example, the reaction of 2-vinylanilines with internal alkynes and isocyanides can be catalyzed by transition metals to form complex heterocyclic products. researchgate.net

The general mechanism for palladium-catalyzed isocyanide insertion involves the oxidative addition of a substrate to a Pd(0) complex, followed by a 1,1-migratory insertion of the isocyanide into a palladium-carbon or palladium-heteroatom bond. mdpi.comvu.nl The resulting imidoyl palladium intermediate can then undergo further reactions, such as reductive elimination or nucleophilic attack, to generate the final product. mdpi.comvu.nl The use of isocyanides in cascade reactions with substrates like 2-vinylanilines allows for the rapid assembly of complex nitrogen-containing molecules. researchgate.net

Reactions with Alkynes Leading to Complex Structures

The reaction of 2-vinylanilines, including this compound, with alkynes provides a powerful strategy for the synthesis of quinoline derivatives. organic-chemistry.orgorganic-chemistry.org These reactions can be catalyzed by various transition metals, leading to diverse and complex molecular scaffolds. For instance, cobalt(III)-catalyzed C-H activation and cyclization of anilines with alkynes offer a direct route to a broad range of quinolines. organic-chemistry.org In these transformations, 2-vinylbenzenamine species are proposed as active intermediates. organic-chemistry.org

Furthermore, catalyst-controlled tandem annulation of 2-vinylanilines and alkynoates can be employed to construct intricate heterocyclic systems. acs.org The reaction conditions and the choice of catalyst and ligands can influence the regioselectivity and stereoselectivity of the cyclization, affording access to a variety of substituted quinolines and related heterocycles. researchgate.net These methods often exhibit high functional group tolerance, making them valuable tools in organic synthesis. organic-chemistry.org

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Cp*Co(CO)I2, AgNTf2, K2S2O8 | Anilines and Alkynes | Quinolines | Co(III)-catalyzed C-H activation/cyclization; DMSO as a C1 building block. organic-chemistry.org |

| Transition Metal Catalysts | 2-Vinylanilines and Alkynoates | Complex Heterocycles | Catalyst-controlled tandem annulation. acs.org |

| In situ generated HBr | 2-Vinylanilines and Benzyl Halides | 2-Arylquinolines | Additive-free reaction with high functional group tolerance. organic-chemistry.org |

Formation of Schiff Bases from Vinylanilines

The primary amine functionality in this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. nih.govderpharmachemica.comasianpubs.org This reaction involves the formation of a carbon-nitrogen double bond (azomethine group) and is a cornerstone of imine chemistry. jetir.orgiosrjournals.org The synthesis is often straightforward, proceeding under mild conditions, sometimes catalyzed by acid or base, or simply by heating the reactants together. iosrjournals.orggsconlinepress.com

The stability of the resulting Schiff base is influenced by the nature of the aldehyde or ketone used. Aromatic aldehydes generally form more stable Schiff bases compared to aliphatic aldehydes, which have a higher tendency to polymerize. iosrjournals.orgijoer.com The diverse range of aldehydes and ketones that can be employed allows for the synthesis of a wide array of Schiff bases derived from this compound, each with potentially unique electronic and steric properties. nih.govuobasrah.edu.iq These Schiff bases are valuable intermediates in organic synthesis and can serve as ligands for the preparation of metal complexes. asianpubs.orggsconlinepress.com

| Reactants | Reaction Conditions | Product |

|---|---|---|

| Primary Amine (e.g., this compound) + Aldehyde or Ketone | Acid/base catalysis, heat, or stirring at room temperature. iosrjournals.orggsconlinepress.com | Schiff Base (Imine) |

Carbonylation and Hydroaminocarbonylation Reactions

Palladium-catalyzed carbonylation reactions represent a powerful tool for the introduction of a carbonyl group into organic molecules. researchgate.netnih.gov For substrates like this compound, these reactions can lead to the formation of various heterocyclic structures. For instance, palladium-catalyzed hydroaminocarbonylation of 2-(1-methylvinyl)anilines can produce tetrahydroquinolones. researchgate.net This process involves the anti-Markovnikov addition of a hydrogen and a carbonyl group across the vinyl double bond, followed by cyclization. researchgate.net

The reaction mechanism typically involves the generation of a palladium hydride species, which coordinates to the vinyl group. researchgate.net Subsequent insertion of carbon monoxide and reductive elimination leads to the final product. The choice of ligands and reaction conditions is crucial for controlling the regioselectivity and efficiency of the carbonylation process. organic-chemistry.org These reactions provide an efficient route to valuable nitrogen-containing heterocycles from readily available starting materials. mdpi.com

Reactions with Sulfoxonium Ylides

Sulfoxonium ylides are versatile reagents in organic synthesis, known for their ability to act as carbene precursors. researchgate.netrsc.org The reaction of 2-vinylanilines with sulfoxonium ylides can lead to the formation of cyclopropane-containing products through a cyclopropanation reaction. This transformation is a key application of the Johnson-Corey-Chaykovsky reaction. nih.gov

The generally accepted mechanism involves the nucleophilic addition of the ylide to the vinyl group, forming a zwitterionic intermediate. nih.gov This intermediate then undergoes an intramolecular cyclization to furnish the cyclopropyl-substituted aniline. The stereoselectivity of these reactions can often be controlled through the use of chiral catalysts or auxiliaries. nih.gov Furthermore, vinyl sulfoxonium ylides can react with electron-deficient alkynes in benzannulation reactions to form substituted arenes, showcasing the diverse reactivity of these ylides. acs.orgacs.org

Mechanistic Investigations of Vinylaniline Transformations

Understanding the mechanisms of the various transformations that this compound undergoes is crucial for optimizing reaction conditions and designing new synthetic methodologies. This section delves into the proposed pathways for some of the key reactions.

Proposed Radical Pathways in Catalytic Cyclizations

While many cyclization reactions of vinylanilines proceed through ionic or pericyclic mechanisms, there is growing evidence for the involvement of radical intermediates in certain catalytic processes. For example, in some copper-catalyzed aerobic oxidative cyclizations of 2-vinyl-N-arylsulfonamides to form indoles, the formation of a seven-membered ring provides evidence for a radical mechanism. nih.gov The generation of a nitrogen-centered radical, followed by cyclization onto the vinyl group or an aromatic ring, is a key step in these proposed pathways. nih.gov

The detection and characterization of these short-lived radical intermediates can be challenging. nih.gov However, techniques such as radical trapping experiments and electron paramagnetic resonance (EPR) spectroscopy can provide evidence for their existence. acs.orgscielo.org.mx The involvement of radical pathways opens up new avenues for the functionalization of vinylanilines, potentially leading to novel and complex molecular architectures.

Palladium-Mediated C-H Activation Mechanisms

Palladium-catalyzed reactions are central to many transformations of this compound, often involving C-H activation as a key step. snnu.edu.cn For instance, the synthesis of 2-arylindoles from 2-vinylanilines and arylboronic acids proceeds via a palladium-catalyzed sequential vinylic C-H arylation followed by amination. nih.gov The mechanism of these reactions typically involves the coordination of the palladium catalyst to the vinylaniline substrate. scispace.com

A crucial step in many of these catalytic cycles is the concerted metalation-deprotonation (CMD) pathway, where the C-H bond is broken with the assistance of a ligand or a base. snnu.edu.cn The design of ligands plays a critical role in modulating the reactivity and selectivity of the C-H activation step. rsc.org Mechanistic studies, including kinetic analysis and the isolation of reaction intermediates, are vital for elucidating the precise role of the palladium catalyst and the ligands in these complex transformations. scispace.comnih.gov

Role of Specific Catalysts and Bases in Reaction Efficiency and Selectivity

The transformation of this compound into more complex heterocyclic structures, primarily quinoline derivatives, is highly dependent on the choice of the catalytic system. The efficiency of these reactions, measured by chemical yield, and their selectivity, which dictates the final molecular architecture, are profoundly influenced by the specific catalysts and bases employed. Research has demonstrated that by carefully selecting these reagents, reaction pathways can be precisely controlled, leading to desired products under optimized conditions. Key strategies include transition-metal catalysis, particularly with palladium and copper, as well as metal-free oxidative methods.

Palladium Catalysis in 2-Aminoquinoline (B145021) Synthesis

Palladium catalysts are highly effective in constructing 2-aminoquinoline frameworks from this compound. In these transformations, the palladium catalyst facilitates the crucial C-N and C-C bond-forming steps. The base, often acting as an oxidant as well, is indispensable for the regeneration of the active catalytic species, thus ensuring the catalytic cycle can proceed efficiently.

A notable example is the palladium-catalyzed oxidative coupling of this compound with isocyanides. This reaction provides a direct and efficient route to 2-amino-7-methylquinoline derivatives. In this process, Palladium(II) acetate (B1210297) serves as the catalyst, while Silver(I) carbonate functions as both a base and an oxidant. The reaction proceeds with high efficiency, affording the desired product in a high yield of 85%. The catalytic cycle is believed to involve the coordination of the aniline and isocyanide to the palladium center, followed by insertion and reductive elimination steps to form the final product.

Table 1: Palladium-Catalyzed Synthesis of N-tert-butyl-7-methylquinolin-2-amine

| Substrate | Reagent | Catalyst | Base / Oxidant | Product | Yield (%) |

|---|

Copper-Catalyzed Aerobic Oxidative Annulation

Copper-based catalytic systems offer an economical and environmentally conscious alternative for the synthesis of complex quinolines, often utilizing molecular oxygen from the air as the terminal oxidant. These catalysts are particularly effective in reactions involving the functionalization of C(sp³)–H bonds.

In the synthesis of substituted quinolines, this compound can be reacted with compounds containing activated methyl groups, such as 2-methylquinoline (B7769805). A system employing Copper(I) iodide as the catalyst under an oxygen atmosphere facilitates a one-pot tandem aerobic oxidative cyclization. This transformation is efficient, producing 7-methyl-2-(quinolin-2-ylmethyl)quinoline in a 78% yield. acs.org The role of the copper catalyst is to enable the activation of the C(sp³)–H bond of the coupling partner and to mediate the subsequent cyclization and aromatization sequence, with oxygen serving as the clean, terminal oxidant.

Table 2: Copper-Catalyzed Aerobic Oxidative Annulation

| Substrate | Reagent | Catalyst | Oxidant | Product | Yield (%) |

|---|

Metal-Free Iodine-Catalyzed Oxidative Cyclization

To circumvent the use of transition metals, metal-free catalytic systems have been developed, offering alternative reaction pathways. These methods often rely on the generation of radical species to initiate the desired transformations. A prominent example is the use of molecular iodine as a catalyst in conjunction with an oxidant.

The reaction between this compound and 2-methylquinoline can be effectively promoted by a catalytic amount of molecular Iodine, with tert-butyl hydroperoxide (TBHP) acting as the oxidant. This metal-free approach yields 7-methyl-2-(quinolin-2-ylmethyl)quinoline with a good yield of 75%. nih.gov In this system, the interaction between Iodine and TBHP generates radical species (tBuO• and tBuOO•), which initiate the reaction. The catalyst's role is to facilitate this radical generation, leading to the functionalization of the C(sp³)–H bond and subsequent cyclization without the need for a metal center. This highlights how the choice of a non-metal catalyst and a specific base/oxidant can provide a completely different, yet highly effective, mechanistic route to the same class of products.

Table 3: Metal-Free Iodine-Catalyzed Oxidative Cyclization

| Substrate | Reagent | Catalyst | Oxidant | Product | Yield (%) |

|---|

Advanced Spectroscopic and Computational Characterization of 4 Methyl 2 Vinylaniline Derivatives

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable tools for the detailed analysis of 4-methyl-2-vinylaniline derivatives, offering insights into their molecular structure, functional groups, electronic behavior, and more.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, including this compound and its derivatives. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be established.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons and their chemical environments. For instance, in N-allyl-N-methyl-4-methyl-2-(1-phenyl vinyl)aniline, the aromatic protons appear as a multiplet in the range of δ 7.22–7.26 ppm, while the methyl protons attached to the nitrogen and the aromatic ring are observed as a doublet at δ 2.70 ppm and a singlet at δ 2.26 ppm, respectively. nih.govacs.org The vinyl protons typically show distinct signals, often as doublets, due to their specific electronic environment. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronic effects of neighboring substituents. mdpi.comorganicchemistrydata.org For example, in N-methyl-4-methyl-2-(1-phenylvinyl)aniline, the carbon of the methyl group attached to the nitrogen appears at δ 31.24 ppm, while the aromatic and vinyl carbons resonate at lower fields, typically between δ 110 and 150 ppm. nih.gov The position of substituents on the aniline (B41778) ring influences the chemical shifts of the aromatic carbons, providing valuable structural information. mdpi.com

Interactive Data Table: ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N-(tert-butyl)-4-methylquinolin-2-amine | 7.63 (d, J = 8.1 Hz, 1H), 7.59 (d, J = 8.3 Hz, 1H), 7.41 (d, J = 7.0 Hz, 1H), 7.11 (d, J = 7.1 Hz, 1H), 6.35 (s, 1H), 4.51 (s, 1H), 2.42 (s, 3H), 1.44 (s, 9H) rsc.org | 156.4, 148.0, 144.2, 129.1, 127.0, 123.5, 123.4, 121.7, 113.1, 51.4, 29.7, 18.9 rsc.org |

| 4-Toluidine | 6.96 (d, J=8 Hz, 2H), 6.59 (d, J=8.4 Hz, 2H), 3.48 (s, 2H), 2.23 (s, 3H) rsc.org | 143.8, 129.7, 127.6, 115.2, 20.4 rsc.org |

| N-Methyl-4-methyl-2-(1-phenylvinyl)aniline | 7.37–7.26 (5H, m), 7.08 (1H, d, J = 8.3 Hz), 6.91 (1H, s), 6.58 (1H, d, J = 7.8 Hz), 5.81 (1H, d, J = 1.4 Hz), 5.32 (1H, d, J = 1.4 Hz), 3.56 (1H, s), 2.70 (3H. d, J = 5.0 Hz), 2.26 (3H, s) nih.gov | 147.16, 144.58, 139.76, 131.12, 129.43, 128.62, 128.15, 127.45, 126.62, 125.82, 116.19, 110.25, 31.24, 20.47 nih.gov |

| N-Methyl-4-methoxy-2-(1-phenylvinyl)aniline | 7.39–7.29 (5H, m), 6.88 (1H, dd, J = 8.7, 2.7 Hz), 6.75 (1H, d, J = 3.2 Hz), 6.62 (1H, d, J = 9.2 Hz), 5.84 (1H, d, J = 1.4 Hz), 5.34 (1H, d, J = 1.4 Hz), 3.77 (3H, s), 3.41 (1H, s), 2.69 (3H, s) nih.gov | 151.49, 146.90, 141.24, 139.38, 128.67, 128.64, 128.25, 126.57, 116.84, 116.40, 114.10, 111.29, 55.97, 31.75 nih.gov |

| N-Methyl-4-phenyl-2-(1-phenylvinyl)aniline | 7.58–7.53 (3H, m), 7.42–7.23 (9H, m), 6.72 (1H, d, J = 8.7 Hz), 5.87 (1H, d, J = 1.8 Hz), 5.40 (1H, d, J = 1.4 Hz), 3.79 (1H, s), 2.76 (3H, d, J = 4.6 Hz) nih.gov | 146.96, 146.19, 141.22, 139.48, 129.46, 129.13, 128.77, 128.70, 128.29, 127.57, 127.54, 126.65, 126.40, 126.16, 116.57, 110.25, 30.92 nih.gov |

| N-Methyl-2-(1-phenylvinyl)naphthalen-1-amine | 8.15 (1H, dd, J = 8.2, 1.9 Hz), 7.83 (1H, dd, J = 7.3, 2.3 Hz), 7.50–7.24 (9H, m), 5.92 (1H, d, J = 1.4 Hz), 5.36 (1H, d, J = 0.9 Hz), 3.73 (1H, s), 2.74 (3H, s) nih.gov | 147.63, 144.48, 140.67, 134.72, 129.20, 128.59, 128.56, 128.48, 128.22, 127.87, 126.87, 125.87, 125.34, 124.36, 121.93, 116.32, 37.72 nih.gov |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound derivatives, characteristic absorption bands are observed for the N-H, C-H, C=C, and C-N bonds.

The N-H stretching vibrations in primary anilines typically appear in the range of 3300–3500 cm⁻¹. For example, in some synthesized 2-vinylanilines, a characteristic -NH stretching vibration is observed around 3413-3422 cm⁻¹. rsc.org The C=C stretching vibrations of the vinyl group and the aromatic ring are found in the 1500–1650 cm⁻¹ region. rsc.orgmdpi.com Specifically, the aromatic C=C elongation vibrations for an aniline group have been noted at 1517 cm⁻¹. mdpi.com The out-of-plane C-H bending vibrations of the aromatic ring can also provide information about the substitution pattern. mdpi.com

Interactive Data Table: FTIR Data for this compound Derivatives

| Compound | Characteristic FTIR Peaks (cm⁻¹) | Functional Group Assignment |

| N-(tert-butyl)-4-methylquinolin-2-amine derivative | 3413 rsc.org | -NH stretch rsc.org |

| 6-bromo-N-(tert-butyl)-4-phenylquinolin-2-amine derivative | 3418 rsc.org | -NH stretch rsc.org |

| N-(tert-butyl)-4-(4-fluorophenyl)quinolin-2-amine derivative | 3422 rsc.org | -NH stretch rsc.org |

| Acrylate-based material from 4-vinylaniline (B72439) | 1517, 668, 525 mdpi.com | C=C aromatic stretch, C=C-H out-of-plane deformation, out-of-plane aromatic deformation mdpi.com |

| N,N-Diphenyl-4-(2-(phenylthio)vinyl)aniline | 3417, 3016, 1589, 1489, 1327, 1280, 1072, 740, 686, 640 rsc.org | N-H/O-H, C-H aromatic, C=C aromatic, C-N, C-S, etc. rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound derivatives, the absorption spectra are characterized by π-π* transitions, which are influenced by the extent of conjugation and the nature of the substituents.

The position of the maximum absorption wavelength (λmax) is sensitive to the electronic environment. For instance, in a series of N,N-dimethyl-4-[2-(2-quinolyl) vinyl] aniline (DADMQ) derivatives, the n-π* electronic transition results in an absorption peak around 317 nm, while the π-π* transition from the stilbazolium chromophore appears at approximately 415 nm. researchgate.netmdpi.com The solvent polarity can also affect the absorption spectra, with more polar solvents often causing a shift in the λmax, indicative of changes in the ground and excited state dipole moments. acs.org

Interactive Data Table: UV-Vis Absorption Data for this compound Derivatives

| Compound | λmax (nm) | Solvent | Electronic Transition |

| N,N-dimethyl-4-vinylaniline derivatives | Varies | Various | π-π lookchem.com |

| N,N-dimethyl-4-[2-(2-quinolyl) vinyl] aniline (DADMQ) | 317, 415 researchgate.netmdpi.com | Methanol | n-π, π-π researchgate.netmdpi.com |

| 5-methylisoindolo[2,1-a]quinoline derivatives | ~50 nm lower in dioxane than MeOH acs.org | Dioxane, MeOH, CHCl₃, Toluene | π-π acs.org |

| p-cyano Schiff base derived from 4-vinylaniline | 355-360 biointerfaceresearch.com | Not specified | n→π* biointerfaceresearch.com |

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. For derivatives of this compound that can be crystallized, single-crystal XRD provides precise bond lengths, bond angles, and intermolecular interactions.

For example, the crystal structure of N, N-dimethyl-4-[2-(2-quinolyl) vinyl] aniline (DADMQ) was determined to belong to the orthorhombic space group Pna21. researchgate.net This information is crucial for understanding the packing of molecules in the solid state and how intermolecular forces influence the material's properties. In another case, the structure of 6-methylisoindolo[2,1-a]quinoline, an isomer of a methyl-substituted derivative, was confirmed by single-crystal X-ray diffraction, revealing a planar structure for the isoindolo[2,1-a]quinoline chromophore. nih.gov

Interactive Data Table: X-ray Diffraction Data for this compound Derivatives

| Compound | Crystal System | Space Group | Key Structural Features |

| N,N-dimethyl-4-[2-(2-quinolyl) vinyl] aniline (DADMQ) | Orthorhombic researchgate.net | Pna21 researchgate.net | Provides precise bond lengths and angles. researchgate.net |

| 6-methylisoindolo[2,1-a]quinoline | Not specified | Not specified | Planar isoindolo[2,1-a]quinoline chromophore. nih.gov |

| 4-[2-(3 methoxy-phenyl)-vinyl]-1-methyl-pyridinium+ iodide− (MMPI) | Monoclinic mdpi.com | P121/C1 mdpi.com | a = 6.8601(6) Å, b = 19.7111(16) Å, c = 10.8400(8) Å, β = 91.207(3)° mdpi.com |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass Spectrometry (MS) is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition with high accuracy.

For several synthesized derivatives of 2-vinylanilines, HRMS (ESI+) was used to confirm the molecular formula. For example, the calculated m/z for C₁₄H₁₈N₂ (M+H)⁺ was 215.1548, and the found value was 215.1555, confirming the molecular weight and elemental composition. rsc.org Similarly, for N-methyl-4-methyl-2-(1-phenylvinyl)aniline, the calculated mass for (M)⁺ was 223.13530, and the found value was 223.13555, corroborating the expected structure. nih.gov

Interactive Data Table: Mass Spectrometry Data for this compound Derivatives

| Compound | Ionization Method | Calculated m/z | Found m/z |

| C₁₄H₁₈N₂ derivative | HRMS (ESI+) | 215.1548 (M+H)⁺ rsc.org | 215.1555 rsc.org |

| C₁₄H₁₇BrN₂ derivative | HRMS (ESI+) | 293.0653 (M+H)⁺ rsc.org | 293.0650 rsc.org |

| C₁₉H₁₉FN₂ derivative | HRMS (ESI+) | 295.1611 (M+H)⁺ rsc.org | 295.1617 rsc.org |

| N-Methyl-4-methyl-2-(1-phenylvinyl)aniline | HRMS (MALDI-TOF) | 223.13530 (M)⁺ nih.gov | 223.13555 nih.gov |

| N-Methyl-4-methoxy-2-(1-phenylvinyl)aniline | HRMS (MALDI-TOF) | 239.13055 (M)⁺ nih.gov | 239.13047 nih.gov |

| N-Methyl-4-phenyl-2-(1-phenylvinyl)aniline | HRMS (MALDI-TOF) | 285.15147 (M)⁺ nih.gov | 285.15120 nih.gov |

| N-Methyl-2-(1-phenylvinyl)naphthalen-1-amine | HRMS (MALDI-TOF) | 259.13607 (M)⁺ nih.gov | 259.13555 nih.gov |

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy is used to study the light-emitting properties of materials. For fluorescent derivatives of this compound, PL spectroscopy provides information about the emission wavelength, quantum yield, and fluorescence lifetime.

The emission properties are highly dependent on the molecular structure and the solvent environment. For example, {4-(1,2,2-tricyanovinyl)-[N,N-bis(2-hydroxyethyl)]-aniline} (TCVA) trimer in dichloromethane (B109758) exhibits a fluorescence spectrum peaking at 590 nm with a fluorescence decay lifetime of 3.7 ns. researchgate.net The presence of certain functional groups, such as a hydroxyalkyl group attached to the aniline nitrogen, can significantly affect the fluorescence characteristics. researchgate.net Studies on N,N-dimethyl-4-[2-(2-quinolyl) vinyl] aniline (DADMQ) have shown a blue emission at 493 nm. researchgate.net

Interactive Data Table: Photoluminescence Data for this compound Derivatives

| Compound | Emission Peak (nm) | Solvent | Fluorescence Lifetime (ns) | Key Findings |

| {4-(1,2,2-tricyanovinyl)-[N,N-bis(2-hydroxyethyl)]-aniline} (TCVA) trimer | 590 researchgate.net | Dichloromethane | 3.7 researchgate.net | Fluorescence intensity is markedly quenched in TCVA compared to its trimer. researchgate.net |

| N,N-dimethyl-4-[2-(2-quinolyl) vinyl] aniline (DADMQ) | 493 researchgate.net | Not specified | Not specified | Exhibits blue emission. researchgate.net |

| 5-Phenylisolidolo[2,1-a]quinolines | 468–494 (absorption) nih.gov | Not specified | Not specified | Quantum yield and maximum wavelength vary with structure. nih.gov |

| 2MQ2C3NB salt | Not specified | Not specified | Not specified | Exhibits blue light emission. researchgate.net |

Cyclic Voltammetry for Electrochemical Behavior

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of chemical species. For vinylaniline derivatives, CV provides insights into their oxidation and reduction potentials, which are crucial for applications in conductive polymers and electrochemical sensors. sigmaaldrich.comsigmaaldrich.com

While specific cyclic voltammetry data for this compound is not extensively documented in dedicated studies, the electrochemical behavior of related vinylaniline polymers, such as poly(4-vinylaniline) (P4VA) and its composites, offers valuable information. For instance, a poly(4-vinylaniline)/polyaniline (PVAN/PANI) bilayer exhibits distinct redox peaks. sigmaaldrich.com In one study, cyclic voltammograms of a bacterial cellulose (B213188)/PVAN/PANI nanocomposite showed redox peaks at +0.74 V during the positive scan and at -0.70 V in the reverse scan, indicating the presence of the conductive emeraldine (B8112657) form of polyaniline.

The electrochemical properties are significantly influenced by substituents on the aniline ring. innoscience.ru Studies on aniline itself show that the nature of the electrode and the composition of the supporting electrolyte affect the peak potentials and currents. srce.hr For example, the anodic peak potentials for aniline are more positive in acidic media compared to neutral media, suggesting greater stability of the oxidized species. srce.hr The presence of methyl groups, as in this compound, can further modify the electronic environment and thus the redox potentials.

Research on other aniline derivatives provides a comparative basis. A dendrimer synthesized using N,N-diphenyl-4-vinylaniline was studied by cyclic voltammetry, revealing its HOMO and LUMO energy levels to be -5.16 eV and -2.64 eV, respectively. This highlights how the molecular structure dictates the electrochemical properties.

Table 1: Electrochemical Data for a Related Vinylaniline Composite

| Compound/Composite | Anodic Peak (V) | Cathodic Peak (V) | Key Observation | Reference |

|---|---|---|---|---|

| BC/PVAN/PANI Nanocomposite | +0.74 | -0.70 | Indicates the presence of the emeraldine form of PANI. | |

| N,N-diphenyl-4-vinylaniline Dendrimer | - | - | HOMO = -5.16 eV, LUMO = -2.64 eV |

Note: Data is for a poly(4-vinylaniline)/polyaniline composite and a dendrimer containing a vinylaniline moiety, used here as a proxy for the electrochemical behavior of vinylaniline systems.

Computational Chemistry and Theoretical Studies on Vinylaniline Systems

Computational chemistry provides indispensable tools for understanding the structure, reactivity, and electronic properties of molecules like this compound at an atomic level.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. diva-portal.org For substituted anilines, DFT calculations, often using the B3LYP functional, are employed to determine optimized geometries, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. mdpi.comdntb.gov.uathenucleuspak.org.pknih.gov

The geometry of the amino group in anilines is a key focus. DFT studies have shown that for many substituted anilines, a near-planar pyramidal structure is the most stable conformation. tandfonline.com The electronic properties are heavily influenced by the substituents on the aromatic ring. The vinyl and methyl groups in this compound affect the electron density distribution and the energy of the frontier molecular orbitals. The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. thenucleuspak.org.pk

Theoretical studies on related systems, such as styryl-thiophene benzylamines, use DFT to analyze electronic structure and conformations. mdpi.com For a styrene-naphthalenediimide monomer, DFT calculations with the B3LYP hybrid functional were used to predict the electronic and geometrical structure, which corresponded well with experimental absorption spectra. mdpi.com Such calculations help in understanding the localization of frontier orbitals, which is crucial for predicting reactivity and optical properties. mdpi.comtandfonline.com

Table 2: Summary of DFT Applications in Substituted Aniline Systems

| Computational Method | Property Investigated | Key Findings | References |

|---|---|---|---|

| DFT (B3LYP) | Geometry Optimization | Predicts near-planar pyramidal structure as most stable for many substituted anilines. | tandfonline.com |

| TD-DFT | Electronic Absorption Spectra | Calculated spectra show good agreement with experimental data for related vinyl systems. | mdpi.com |

| DFT | HOMO-LUMO Analysis | The energy gap determines chemical reactivity and stability; influenced by substituents. | thenucleuspak.org.pk |

| DFT | Natural Bond Orbital (NBO) | Reveals intramolecular charge delocalization and stability. | tandfonline.com |

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical methods are instrumental in elucidating complex reaction mechanisms, including those involving vinylanilines. researchgate.net These computational approaches allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation barriers, which are often difficult to determine experimentally. nih.gov

A notable example is the quantum-chemical study of the formation of N-vinylaniline from aniline and acetylene (B1199291) in a superbasic medium. researchgate.net Using methods like the B2PLYP/6-311+G**//B3LYP/6-31+G* approach, researchers modeled the reaction pathways. researchgate.net The study revealed that the process begins with the deprotonation of aniline, followed by the nucleophilic addition of the resulting aniline anion to the acetylene triple bond. This step proceeds through a transition state with a calculated activation barrier (ΔG‡) of 23.6 kcal/mol, leading to the formation of an unstable phenylaminoethenide, which then stabilizes to N-vinylaniline. researchgate.net

Such modeling can also compare competing reaction pathways. For instance, in the self-assembly of N-phenyl-2,5-dimethylpyrrole from aniline and acetylene, quantum chemical modeling showed a significant kinetic preference for the initial N-vinylation of aniline over the dimerization of acetylene, establishing N-vinylaniline as the key intermediate. researchgate.net These theoretical investigations provide a foundational understanding of the reaction's feasibility and selectivity. researchgate.netresearchgate.net

Conformational Analysis and Steric Hindrance Evaluations

The three-dimensional structure and conformational preferences of this compound are critical to its reactivity and interactions. The presence of substituents at the ortho position to the amino group introduces significant steric effects.

In substituted anilines, the amino group is typically pyramidal, and its orientation relative to the benzene (B151609) ring is subject to steric hindrance from adjacent groups. wikipedia.orgcgchemistrysolutions.co.in For 2-alkylanilines, the preferred conformation involves the NH2 group being tilted away from the 2-alkyl substituent to minimize steric repulsion. nih.gov In the case of this compound, the vinyl group at the ortho position exerts a notable steric influence. This "ortho effect" can impact the basicity of the aniline by sterically inhibiting the protonation of the amino group. wikipedia.orgcgchemistrysolutions.co.in When protonation occurs, the nitrogen atom's hybridization changes from sp2-like to sp3, increasing steric strain with the ortho substituent and destabilizing the conjugate acid. cgchemistrysolutions.co.in

Computational conformational analysis, often performed alongside experimental techniques like NMR, helps to quantify the energy differences between various conformers. nih.govacs.org For instance, studies on other ortho-substituted systems show that steric interactions can lock the molecule into a specific conformation. nih.gov The steric hindrance caused by bulky ortho substituents in polyaniline derivatives has also been shown to increase the intensity of photoluminescence. researchgate.net This hindrance prevents close packing of polymer chains, leading to altered material properties.

Polymerization Studies of Vinyl Aniline Monomers, Including 4 Methyl 2 Vinylaniline

Radical Polymerization of Vinylanilines

Free radical polymerization is a common and robust method for the polymerization of vinyl monomers, including vinyl anilines. The process is typically initiated by thermal or photochemical decomposition of a radical initiator, which generates free radicals that then react with monomer units to propagate the polymer chain. The kinetics of free radical polymerization are well-understood and generally follow three main stages: initiation, propagation, and termination. The rate of polymerization is typically proportional to the monomer concentration and the square root of the initiator concentration. uvebtech.comyoutube.com

The general mechanism for the radical polymerization of a vinyl monomer like 4-Methyl-2-vinylaniline involves the following steps:

Initiation: A radical initiator (I) decomposes to form primary radicals (R•). This radical then adds to a monomer molecule (M) to form a monomer radical (M1•).

Propagation: The monomer radical adds to subsequent monomer molecules, leading to the growth of the polymer chain (Mn•).

Termination: The growth of polymer chains is terminated by either combination or disproportionation of two growing radical chains.

Anionic Living Polymerization of Vinylaniline Derivatives

Anionic polymerization is a form of chain-growth polymerization initiated by a nucleophile, leading to a propagating anionic center. wikipedia.org For vinyl monomers to be susceptible to anionic polymerization, the substituents on the vinyl group should be able to stabilize the negative charge of the propagating species. wikipedia.org While electron-withdrawing groups facilitate anionic polymerization, monomers with electron-donating groups, such as the amino and methyl groups in this compound, can be more challenging to polymerize via this method.

A key feature of many anionic polymerizations is their "living" nature, meaning that in the absence of termination or chain transfer reactions, the propagating chains remain active. wikipedia.orgresearchgate.net This allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures such as block copolymers. researchgate.net The choice of initiator is crucial and depends on the reactivity of the monomer. Strong nucleophiles like organolithium compounds are often used for less reactive monomers. mdpi.com

The living anionic polymerization of aminofunctionalized styrene (B11656) derivatives has been reported to be challenging due to potential side reactions. mdpi.com However, strategies such as copolymerization with 1,1-diphenylethylene (B42955) (DPE) derivatives have been employed to circumvent these issues and achieve controlled polymerization. mdpi.com For instance, the living anionic copolymerization of styrene and an amino-functionalized DPE derivative has been shown to proceed without termination, yielding polymers with narrow molecular weight distributions. mdpi.com

A study on the anionic polymerization of 4-cyanostyrene, a styrenic monomer with an electron-withdrawing group, demonstrated that the choice of solvent is critical to prevent polymer precipitation and achieve high molecular weight polymers in a reasonable timeframe. ornl.gov While not a direct analogue, this highlights the importance of optimizing reaction conditions for the successful anionic polymerization of functional styrenic monomers.

Controlled/Living Polymerization Methods (e.g., RAFT Polymerization, Atom Transfer Radical Polymerization)

Controlled/living radical polymerization (CLRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures, similar to living anionic polymerization, but with a broader tolerance for functional groups. acs.orgnih.govtandfonline.com

RAFT Polymerization is a versatile CLRP method that can be applied to a wide range of functional monomers. It involves the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization via a reversible chain transfer process. The choice of RAFT agent is critical and depends on the reactivity of the monomer. Studies on the RAFT polymerization of functional styrenic monomers, such as those with tert-amino functionalities, have demonstrated good control over the polymerization process. acs.orgresearchgate.net For example, the ambient-temperature RAFT polymerization of N,N-diethyl vinylbenzylamine (B8275855) under mild long-wave radiation has been shown to exhibit living characteristics. acs.orgresearchgate.net

| Monomer | RAFT Agent | Initiator | Conditions | Result |

| N,N-diethyl vinylbenzylamine | (S)-1-dodecyl-(S')-(α,α'-dimethyl-α''-acetic acid) trithiocarbonate | (2,4,6-trimethylbenzoyl) diphenylphosphine (B32561) oxide | Ambient temperature, mild long-wave radiation | Well-controlled polymerization with living behavior acs.orgresearchgate.net |

| Styrene | Malonate N,N-diphenyldithiocarbamate | AIBN | Thermal | Moderate control (Ctr ~2.7) researchgate.net |

| Vinyl Acetate (B1210297) | Malonate N,N-diphenyldithiocarbamate | AIBN | Thermal | Good control (Ctr ~26) researchgate.net |

Atom Transfer Radical Polymerization (ATRP) is another powerful CLRP technique that utilizes a transition metal complex (e.g., copper with a nitrogen-based ligand) to reversibly activate and deactivate the propagating polymer chains. wikipedia.org ATRP is known for its tolerance to a variety of functional groups, including amines, although the amine functionality can sometimes interact with the copper catalyst, requiring careful selection of ligands and reaction conditions. tandfonline.comacs.org The polymerization of monomers with primary amine functionalities, such as 2-aminoethyl methacrylate (B99206) hydrochloride, has been successfully achieved using activators regenerated by electron transfer (ARGET) ATRP, yielding well-defined polymers. researchgate.net The presence of amine groups in the initiator has also been studied, and under appropriate conditions, controlled polymerization can be achieved. nih.gov

| Monomer | Initiator | Catalyst/Ligand | Conditions | Result |

| tert-Butyl Acrylate (B77674) | L-valine-derived α-haloamide | CuBr/CuBr2/PMDETA | 55 °C | Well-controlled polymerization (PDI = 1.11) nih.gov |

| 2-Aminoethyl Methacrylate Hydrochloride | Ethyl α-bromoisobutyrate | CuBr2/TPMA | 35 °C, isopropanol/water | Controlled polymerization (Đ ≈ 1.3) researchgate.net |

| 2-(Dimethylamino)ethyl Methacrylate | Ethyl α-bromoisobutyrate | Cu(0)/CuBr2/Me6TREN | Aqueous, room temperature | Well-defined polymers (Đ as low as 1.14) acs.org |

Oxidative Polymerization of Vinylanilines

Oxidative polymerization is a key method for the synthesis of conducting polymers, with polyaniline being the most prominent example. This process typically involves the chemical or electrochemical oxidation of aniline (B41778) or its derivatives in an acidic medium. researchgate.netresearchgate.netsemanticscholar.org The resulting polymer consists of repeating aniline units in various oxidation states.

While the oxidative polymerization of aniline itself is well-studied, the polymerization of substituted anilines, including vinyl-substituted anilines, can lead to polymers with different properties. The presence of substituents on the aniline ring can influence the polymerization mechanism, the structure of the resulting polymer, and its electrical conductivity. For instance, the oxidative polymerization of N-substituted anilines often results in low molecular weight products. nih.gov The polymerization of C-substituted anilines is also sensitive to the nature and position of the substituent, with electron-donating groups generally leading to higher reaction rates. nih.gov

The oxidative polymerization of diarylaminodichlorobenzoquinones, which contain substituted aniline moieties, has been shown to proceed via a "head-to-tail" coupling, similar to aniline, to form para-substituted phenyleneamine units. nih.gov It is plausible that the oxidative polymerization of this compound would also involve the coupling of the aniline units, potentially leading to a conductive polymer with the vinyl groups either remaining as pendant groups or participating in side reactions depending on the reaction conditions. The formation of polyaniline is believed to proceed through the formation of an oxidized dimer, and the pH of the reaction medium plays a crucial role in the polymerization process. exlibrisgroup.com

Graft Copolymerization Techniques for Surface Modification

Graft copolymerization is a powerful technique for modifying the surface properties of materials. This method involves the covalent attachment of polymer chains (grafts) onto a pre-existing polymer backbone or substrate. For vinyl aniline monomers, graft copolymerization can be utilized to introduce their functional amine groups onto various surfaces, thereby altering properties such as hydrophilicity, adhesion, and chemical reactivity.

UV-induced graft copolymerization is a common method for surface modification. nih.govacs.org This technique often involves the use of a photoinitiator that, upon UV irradiation, generates radicals on the substrate surface. These surface radicals then initiate the polymerization of the vinyl monomer, leading to the growth of grafted polymer chains. acs.org For example, vinyl monomers have been successfully grafted onto polypropylene (B1209903) and polyethylene (B3416737) membranes using γ-ray pre-irradiation to create peroxides on the surface, which then initiate the grafting upon heating. researchgate.net

The grafting of vinyl monomers onto surfaces can be controlled to achieve a desired grafting density and graft chain length by adjusting parameters such as irradiation time, monomer concentration, and initiator concentration. nih.govacs.org This control allows for the tailoring of surface properties for specific applications.

Investigation of Polymer Dispersion Stability and Zeta Potentials

The stability of polymer dispersions is a critical factor in many applications, such as coatings, adhesives, and drug delivery systems. The stability of colloidal particles in a dispersion is often assessed by measuring their zeta potential, which is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles. nih.gov Particles with a high absolute zeta potential (e.g., > ±30 mV) are generally considered electrostatically stable. nih.gov

The zeta potential of polymer particles derived from vinyl aniline monomers can be significantly influenced by the presence of the amine groups, which can be protonated in acidic conditions, leading to a positive surface charge. Studies on the soap-free emulsion polymerization of 4-vinylaniline (B72439) have shown that the charge of the initiator can have a profound effect on the dispersion stability. acs.org When cationic initiators were used, stable dispersions of positively charged poly(4-vinylaniline) particles were obtained. acs.org Conversely, the use of anionic initiators led to particle aggregation due to electrostatic attraction between the cationic polymer and the anionic initiator fragments on the particle surface. acs.org

The following table summarizes the zeta potentials of poly(4-vinylaniline) colloids prepared with different initiators.

| Initiator Type | Initiator | Zeta Potential (mV) | Dispersion Stability |

| Cationic | VA-044 | +50 to +60 | Stable |

| Cationic | V-50 | +40 to +50 | Stable |

| Anionic | KPS | Positive (value not specified) | Aggregated |

| Anionic | V-501 | Positive (value not specified) | Aggregated |

Data adapted from studies on 4-vinylaniline colloids. acs.org

The pH of the dispersion also plays a crucial role in determining the zeta potential of particles with ionizable groups. For poly(4-aminostyrene), the amine groups are expected to be protonated at low pH, resulting in a positive zeta potential, and deprotonated at high pH, leading to a lower or even negative zeta potential. The isoelectric point (IEP) is the pH at which the zeta potential is zero, and the dispersion is typically least stable at this point. researchgate.netresearchgate.net

Formation of Polymeric Nanoparticles (e.g., Single-Chain Nanoparticles)

The synthesis of polymeric nanoparticles has garnered significant interest for applications in various fields, including nanomedicine and catalysis. Single-chain nanoparticles (SCNPs) are a class of soft nanomaterials formed by the intramolecular crosslinking of individual polymer chains. nih.govrsc.org This process leads to the collapse of the polymer chain into a compact, nanoparticle-like structure. nih.gov

The synthesis of SCNPs typically involves two steps: first, the synthesis of a linear polymer precursor containing reactive functional groups, and second, the intramolecular crosslinking of these groups under high dilution to favor intra-chain reactions over inter-chain reactions. rsc.org A variety of chemical reactions can be employed for the intramolecular crosslinking, including "click" chemistry, olefin metathesis, and radical polymerization of pendant vinyl groups. nih.govrsc.orgadvancedsciencenews.com

For a monomer like this compound, a potential route to SCNPs would involve its copolymerization with another monomer to create a linear precursor polymer. The vinyl groups of the this compound units could then be subjected to an intramolecular radical polymerization under high dilution to induce chain collapse and form the SCNP. advancedsciencenews.com Alternatively, the amine functionality could be used for other crosslinking chemistries. The design of the precursor polymer, including its molecular weight and the density of reactive groups, is crucial for controlling the size and architecture of the resulting SCNPs. nih.govmdpi.com

Functional Material Applications of Vinyl Aniline Derivatives

Development of Electrically Conductive Polymers and Nanocomposites

There is no specific data available in the reviewed scientific literature concerning the synthesis of poly(4-methyl-2-vinylaniline) or its use in forming electrically conductive polymers and nanocomposites. Research in the field of conductive vinylaniline-based polymers has centered on the polymerization of 4-vinylaniline (B72439) to create poly(4-vinylaniline) (PVAN). This polymer is often used as a component in bilayer systems with polyaniline (PANI) to enhance conductivity. For instance, nanocomposites of PVAN/PANI with materials like carbon nanotubes (CNTs) and bacterial cellulose (B213188) have been developed, demonstrating significant electrical conductivity suitable for bioelectronic applications. researchgate.netqeios.comqeios.com However, equivalent studies involving the polymerization of this compound and the characterization of its polymer's electrical properties have not been reported in the available literature. The introduction of a methyl group at the 4-position of the aniline (B41778) ring would be expected to influence the electronic properties and polymerization behavior compared to the unsubstituted 4-vinylaniline, but without experimental data, its effect on conductivity remains speculative.

Surface Modification and Functionalization of Substrates (e.g., PTFE, Silicon, Carbon Nanotubes, Bacterial Cellulose)

The use of this compound for the surface modification and functionalization of substrates like PTFE, silicon, carbon nanotubes, or bacterial cellulose is not documented in the available research literature. The primary amine and vinyl groups on the molecule suggest it has the potential for such applications. For example, vinylaniline derivatives can be used to functionalize silicon and carbon nanotube surfaces. vulcanchem.com The amine group can bind to surfaces like silicon, while the vinyl group remains available for further polymerization.

Materials for Electrochemical Systems (e.g., Biosensors)

No published studies were found that specifically utilize this compound in the development of materials for electrochemical systems, such as biosensors. The development of electrochemical biosensors using aniline derivatives is a significant area of research. For example, electrically conductive bilayers of poly(4-vinylaniline)/polyaniline (PVAN/PANI) on bacterial cellulose have been shown to be effective platforms for flexible electrochemical biosensors, capable of interacting with neural stem cells. researchgate.netnih.govlboro.ac.uk These systems leverage the electroactivity and biocompatibility of the polymer composite. While this compound possesses the necessary functional groups (amine and vinyl) to potentially be polymerized into an electroactive material suitable for such applications, no research has been published to confirm its efficacy or to characterize its electrochemical performance in a biosensor context.

Photophysical Materials (e.g., Fluorescent Dyes, Non-linear Optical Materials)

The application of this compound in the field of photophysical materials is not well-documented. One study synthesized a novel near-infrared (NIR) absorption dye, 6-methylisoindolo[2,1-a]quinoline, from an N-allyl-N-(2-methylallyl)-2-vinylaniline precursor. nih.govacs.org While this demonstrates that a derivative of 2-vinylaniline (B1311222) can be a building block for complex dye synthesis, it does not involve the direct use or polymerization of this compound itself as a photophysical material. The resulting dye showed absorption in the NIR region. nih.govacs.org

Research into other cyanovinylaniline derivatives has explored their photophysical properties, noting that small structural changes can significantly impact fluorescence quantum yield. researchgate.net However, specific data on the fluorescence or non-linear optical properties of poly(this compound) is absent from the literature.

Role as Crosslinking Agents in Polymer Science

While vinyl-substituted aromatic amines like 4-vinylaniline are generally described as crosslinking agents used to enhance the mechanical properties and chemical resistance of resins and coatings, there is no specific research detailing the use of this compound for this purpose. sigmaaldrich.comsigmaaldrich.com The vinyl group allows the monomer to be incorporated into a polymer backbone, and the amine functionality can potentially participate in secondary crosslinking reactions. A patent for producing cross-linkable acrylate (B77674) adhesives mentions the use of 4-vinylaniline as a catalyst for the reaction between hydroxyl groups and carboxylic anhydrides, which facilitates a crosslinking mechanism. google.com However, this does not describe its role as a direct crosslinking monomer within the polymer structure, and there is no equivalent mention of this compound.

Emerging Research Directions and Future Prospects

Innovations in Green and Sustainable Synthetic Routes for Vinylanilines

The chemical industry's increasing focus on sustainability has spurred the development of environmentally friendly methods for synthesizing vinylanilines, including 4-methyl-2-vinylaniline. chemistryjournals.netsynthiaonline.com Traditional synthetic routes often rely on hazardous reagents and generate significant waste. nih.govnih.gov Green chemistry principles, such as atom economy, the use of safer solvents, and catalytic processes, are being applied to create more efficient and sustainable alternatives. chemistryjournals.netnih.gov

Recent advancements include microwave-assisted organic synthesis, which can significantly reduce reaction times and energy consumption. tandfonline.commdpi.com For instance, microwave-irradiated synthesis of substituted quinolines from anilines has been reported to proceed in high yields. mdpi.com Another promising approach is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste. mdpi.com Research has also explored catalyst-free methods, such as the use of high-frequency ultrasound to induce N-dealkylation of aniline (B41778) derivatives in water, offering a cleaner alternative to transition metal-catalyzed processes. rsc.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, further enhances the efficiency and sustainability of these processes. chemistryjournals.net

| Synthetic Approach | Key Features | Sustainability Benefits | Representative Research |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. | Lower energy consumption, potential for solvent-free reactions. | Synthesis of substituted quinolines. mdpi.com |

| Heterogeneous Catalysis | Easily separable and reusable catalysts. | Reduced waste, catalyst recycling. | General green synthesis of N-heterocycles. mdpi.com |

| Ultrasound-Induced Reactions | Catalyst-free N-dealkylation in water. | Avoids hazardous transition metals and organic solvents. | N-dealkylation of aniline derivatives. rsc.org |

| One-Pot Procedures | Multiple reaction steps in a single vessel. | Reduced solvent use, less purification waste, improved time efficiency. | General principles of green synthesis. chemistryjournals.net |

| Aqueous Micellar Conditions | Use of water as a solvent with surfactants. | Reduced use of volatile organic compounds, improved reaction rates. | Sonogashira couplings in drug synthesis. nih.gov |

Discovery of Novel Reactivity and Cascade Transformations for this compound Systems

The dual functionality of ortho-vinylanilines, including this compound, makes them ideal substrates for cascade reactions, which involve multiple bond-forming events in a single operation. wikipedia.org These transformations are highly atom-economical and can rapidly generate complex molecular architectures from simple starting materials. wikipedia.org

Researchers are actively exploring new catalytic systems to unlock novel reactivity patterns. For example, rhodium-catalyzed reactions of ortho-vinylanilines have been shown to produce a variety of heterocyclic compounds. nih.govnih.gov Palladium-catalyzed transformations are also prevalent, enabling cascade C-H activation and annulation reactions to construct complex aromatic and heteroaromatic systems. snnu.edu.cn These reactions often proceed through intermediates that can be trapped by various partners, leading to a diverse range of products. researchgate.netbohrium.com

A notable area of discovery is the metal-free synthesis of heterocycles from 2-vinylanilines, which offers a more sustainable approach. researchgate.net Furthermore, unexpected reactions, such as the C≡C triple bond cleavage and dioxygen activation to form tryptophols from 2-vinylanilines and alkynes, highlight the potential for discovering entirely new chemical transformations. acs.org

| Reaction Type | Catalyst/Conditions | Products | Significance |

| Carbenylative Amination | Palladium-catalyzed | Tetrasubstituted indoline (B122111) fused spirooxindoles | Construction of complex, stereochemically rich scaffolds. researchgate.net |

| Carbonylative Annulation | Rhodium-catalyzed with CO surrogate | 3,4-disubstituted quinolines | One-pot synthesis of valuable heterocyclic cores. nih.gov |

| Formal [4+1] Cyclization | Difluorocarbene, metal-free | 2-Fluoroindoles | Access to fluorinated heterocycles with synthetic advantages. chinesechemsoc.orgresearchgate.net |

| Cascade Carbocyclization | Oxidized active carbon (oAC) | Polysubstituted quinolines | Metal-free, heterogeneous catalysis for quinoline (B57606) synthesis. researchgate.netunits.it |

| C≡C Triple Bond Cleavage | Metal-free, dioxygen activation | Tryptophol derivatives | Novel and efficient route to valuable tryptophols. acs.org |

Advanced Characterization of Intermediates and Reaction Pathways

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced analytical techniques are being employed to characterize transient intermediates and elucidate the complex pathways of reactions involving vinylanilines.

In situ spectroscopic methods, such as Surface-Enhanced Raman Scattering (SERS), allow for real-time monitoring of reactions as they occur on catalyst surfaces. aip.org This technique provides detailed structural information about molecular adsorbates and their transformations during plasmon-driven reactions. aip.org Electrochemical methods are also used to study the oxidation mechanisms of aniline derivatives, providing insights into the formation of reactive intermediates like radical cations and iminium ions. mdpi.com

Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful tool for monitoring reactions that involve radical species, such as the oxidative polymerization of aniline. iranarze.ir By tracking the concentration of paramagnetic species over time, kinetic data can be obtained, and the reaction mechanism can be elucidated. iranarze.ir Crossover experiments and the analysis of reaction kinetics through techniques like NMR spectroscopy further contribute to a comprehensive understanding of the reaction pathways. acs.orgrsc.org

Computational Design and Predictive Modeling in Vinylaniline Chemistry

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the design of new reactions and the prediction of their outcomes. Density Functional Theory (DFT) calculations are widely used to study the electronic structure and reactivity of molecules like this compound. semanticscholar.org These calculations can provide insights into reaction mechanisms, predict the regioselectivity of reactions, and help in the design of more efficient catalysts. acs.org

For instance, DFT studies have been used to understand the orbital hybridization effects in polymers derived from 4-vinylaniline (B72439), which is crucial for designing materials with specific electronic properties. Computational models can also predict the activation barriers for different reaction pathways, explaining the observed chemoselectivity in reactions like the hydrogenation of nitrostyrenes.

More recently, machine learning algorithms are being developed to predict the outcomes of chemical reactions, such as the enantioselectivity of asymmetric catalysis. chinesechemsoc.org By training models on large datasets of known reactions, it is possible to predict the performance of new catalysts and substrates, accelerating the discovery of new synthetic methods. chinesechemsoc.orgresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models are also being developed to predict the physicochemical properties of aniline derivatives, which is valuable in drug discovery and materials science. researchgate.net

Interdisciplinary Research Integrating Synthesis, Polymer Science, and Advanced Materials

The unique properties of this compound and its derivatives make them attractive for a wide range of applications at the interface of chemistry, polymer science, and materials science. The ability of the vinyl group to undergo polymerization allows for the creation of novel polymers with tailored properties. sigmaaldrich.com

For example, 4-vinylaniline can be polymerized to form poly(4-vinylaniline), which can then be used to create conductive materials. sigmaaldrich.com These polymers have been incorporated into hydrogels for wound healing applications and used to modify the surface of bacterial cellulose (B213188) to create electrochemical biosensors. sigmaaldrich.com The amine functionality of these polymers provides a handle for further chemical modification, allowing for the attachment of other molecules or the tuning of the material's properties.

The integration of vinylaniline derivatives into more complex polymer architectures, such as block copolymers, is also an active area of research. These materials can self-assemble into well-defined nanostructures, which is of interest for applications in nanotechnology and drug delivery. The development of sulfur polymers incorporating 4-vinylaniline has been shown to accelerate inverse vulcanization, enabling the creation of new types of copolymers at lower temperatures. wiley.com This interdisciplinary approach, which combines synthetic chemistry with polymer science and materials engineering, is expected to lead to the development of new functional materials with a wide range of applications.

| Application Area | Material Type | Key Features and Functionality |

| Biosensors | Conductive polymer-modified bacterial cellulose | Electrical conductivity for electrochemical detection of analytes. sigmaaldrich.com |

| Wound Healing | Conductive and biocompatible hydrogels | Promotes tissue regeneration through electrical stimulation. |

| Nanotechnology | Amphiphilic block copolymers | Self-assembly into nanostructures for drug delivery or nanocomposites. |

| Advanced Polymers | Sulfur-containing copolymers | Amine group acts as an accelerator for inverse vulcanization. wiley.com |

Q & A

Q. What are the optimal synthetic routes for 4-Methyl-2-vinylaniline, and how can purity be ensured during synthesis?

- Methodological Answer : The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions or condensation of precursor amines with vinylating agents. To ensure purity:

- Use high-purity reagents (≥97% as per analytical standards) and anhydrous solvents to minimize side reactions .

- Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS.

- Purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

- Validate purity using HPLC (≥98% purity threshold) and NMR (¹H/¹³C) to confirm structural integrity .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 6.5–7.5 ppm for aromatic protons; δ 5.0–5.5 ppm for vinyl protons) and ¹³C NMR to confirm substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (expected [M+H]⁺ ~ 134.1 g/mol).

- HPLC/GC : Quantify purity and detect isomers or byproducts using C18 columns (acetonitrile/water mobile phase) .

- FT-IR : Identify functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C=C at ~1600 cm⁻¹) .

Q. How should researchers design safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps due to potential amine volatility .

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.

- Waste Disposal : Neutralize with dilute HCl before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound across studies?

- Methodological Answer :

- Comparative Analysis : Replicate conflicting experiments under controlled conditions (e.g., temperature, solvent polarity, catalyst loading) to identify variables affecting outcomes .

- Instrument Calibration : Verify consistency in analytical methods (e.g., NMR shimming, HPLC column batch variability) .

- Statistical Validation : Apply ANOVA or t-tests to assess significance of divergent results. Cross-reference with literature using platforms like Reaxys or SciFinder to contextualize findings .

Q. What strategies are effective for designing catalytic studies involving this compound in cross-coupling reactions?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or ligand-assisted systems (e.g., XPhos) in Suzuki-Miyaura couplings. Optimize molar ratios (1–5 mol% catalyst) and bases (K₂CO₃ vs. Cs₂CO₃) .

- Kinetic Studies : Use in situ FT-IR or UV-Vis spectroscopy to track reaction rates.

- Computational Pre-screening : Employ DFT calculations (Gaussian 16) to predict transition states and regioselectivity .

Q. How can computational models predict the behavior of this compound in novel reaction environments?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on conformational stability using AMBER or GROMACS.

- Docking Studies : Model interactions with catalytic surfaces (e.g., Pd nanoparticles) to predict binding affinities .

- QSAR Analysis : Correlate electronic parameters (Hammett σ values) with reaction outcomes to guide synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。